molecular formula C14H18ClN3O2S B14537534 2-Chloro-3-{[2-(piperazin-1-yl)ethyl]amino}-1H-1-benzothiophene-1,1-dione CAS No. 62268-39-7

2-Chloro-3-{[2-(piperazin-1-yl)ethyl]amino}-1H-1-benzothiophene-1,1-dione

Cat. No.: B14537534
CAS No.: 62268-39-7
M. Wt: 327.8 g/mol
InChI Key: BEUPRXNENZUZNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-{[2-(piperazin-1-yl)ethyl]amino}-1H-1-benzothiophene-1,1-dione is a heterocyclic compound that contains a benzothiophene core with a piperazine moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-{[2-(piperazin-1-yl)ethyl]amino}-1H-1-benzothiophene-1,1-dione typically involves multi-step procedures. One common method includes the reaction of 2-chloro-1,4-naphthoquinone with 2-(piperazin-1-yl)ethanamine under chemo-selective conditions . The reaction is carried out in the presence of a suitable solvent and catalyst, followed by purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-{[2-(piperazin-1-yl)ethyl]amino}-1H-1-benzothiophene-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

2-Chloro-3-{[2-(piperazin-1-yl)ethyl]amino}-1H-1-benzothiophene-1,1-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-3-{[2-(piperazin-1-yl)ethyl]amino}-1H-1-benzothiophene-1,1-dione involves its interaction with molecular targets such as dopamine and serotonin receptors . The compound acts as an antagonist at these receptors, modulating neurotransmitter activity and potentially exerting antipsychotic or antidepressant effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3-{[2-(piperazin-1-yl)ethyl]amino}-1H-1-benzothiophene-1,1-dione is unique due to its specific combination of a benzothiophene core and a piperazine moiety, which imparts distinct biological activities and potential therapeutic applications.

Properties

CAS No.

62268-39-7

Molecular Formula

C14H18ClN3O2S

Molecular Weight

327.8 g/mol

IUPAC Name

2-chloro-1,1-dioxo-N-(2-piperazin-1-ylethyl)-1-benzothiophen-3-amine

InChI

InChI=1S/C14H18ClN3O2S/c15-14-13(17-7-10-18-8-5-16-6-9-18)11-3-1-2-4-12(11)21(14,19)20/h1-4,16-17H,5-10H2

InChI Key

BEUPRXNENZUZNK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCNC2=C(S(=O)(=O)C3=CC=CC=C32)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.